4-Methylbenzenesulfinyl chloride
Description
Synthesis Analysis
The synthesis of derivatives related to 4-methylbenzenesulfinyl chloride involves multi-step chemical processes. For example, N-Benzyl-4-methylbenzenesulfonamides are prepared via a two-step process starting with 4-methylbenzenesulfonyl chloride, leading to various substituted sulfonamides, which are characterized spectroscopically and crystallographically (Stenfors & Ngassa, 2020). Similarly, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are synthesized, showing the versatility of 4-methylbenzenesulfinyl chloride in creating sterically hindered molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives from 4-methylbenzenesulfinyl chloride is often elucidated using X-ray crystallography. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals intricate molecular interactions, including hydrogen bonding and π interactions (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-methylbenzenesulfinyl chloride derivatives demonstrate a range of reactivities and product formations. These include S(N)2 reactions , where 4-methylbenzenesulfinyl chloride derivatives participate in substitution reactions, highlighting their reactivity in different solvent systems (Hayaki et al., 2010).
Physical Properties Analysis
The physical properties of compounds derived from 4-methylbenzenesulfinyl chloride are often determined through crystallographic studies, which provide detailed insights into their molecular geometries and stabilizing interactions, as shown in studies of methyl 2-(p-toluenesulfonamido)benzoate (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-methylbenzenesulfinyl chloride derivatives, such as reactivity patterns and kinetic mechanisms, are explored through various chemical reactions and structural analyses. The study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provides insights into their potential as therapeutic agents, demonstrating the broad chemical utility of 4-methylbenzenesulfinyl chloride derivatives (Abbasi et al., 2018).
properties
IUPAC Name |
4-methylbenzenesulfinyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLCPSSSFWEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400565 | |
Record name | 4-methylbenzenesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzenesulfinyl chloride | |
CAS RN |
10439-23-3 | |
Record name | 4-methylbenzenesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzene-1-sulfinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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